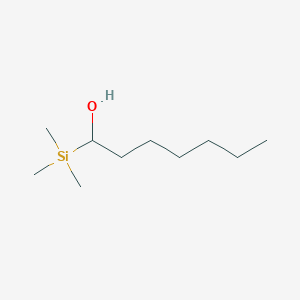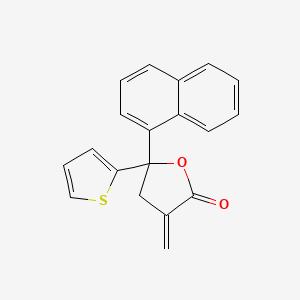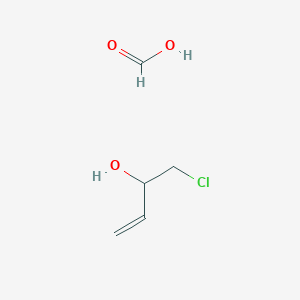
1-Chlorobut-3-en-2-ol;formic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chlorobut-3-en-2-ol;formic acid is a compound that combines the properties of both 1-chlorobut-3-en-2-ol and formic acid. The molecular formula for this compound is C5H9ClO3, and it has a molecular weight of 152.576 g/mol . This compound is known for its unique chemical structure, which includes a chlorinated butenol moiety and a formate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chlorobut-3-en-2-ol can be synthesized through the chlorination of but-3-en-2-ol. The reaction typically involves the use of hydrochloric acid or other chlorinating agents under controlled conditions to ensure the selective chlorination of the butenol .
Formic acid can be produced industrially through the hydrolysis of methyl formate, which is derived from methanol and carbon monoxide. The reaction is catalyzed by sulfuric acid and occurs under high pressure and temperature .
Industrial Production Methods
The industrial production of 1-chlorobut-3-en-2-ol;formic acid involves the combination of the two components through esterification. This process typically requires the use of a strong acid catalyst, such as sulfuric acid, to facilitate the reaction between 1-chlorobut-3-en-2-ol and formic acid .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chlorobut-3-en-2-ol;formic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
1-Chlorobut-3-en-2-ol;formic acid has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-chlorobut-3-en-2-ol;formic acid involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit or activate specific enzymes, leading to changes in metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-3-buten-2-ol: Shares the chlorinated butenol structure but lacks the formate group.
Formic Acid: A simple carboxylic acid without the chlorinated butenol moiety.
4-Chloro-3-(formyloxy)-1-butene: A structurally similar compound with a different arrangement of functional groups.
Uniqueness
1-Chlorobut-3-en-2-ol;formic acid is unique due to its combination of a chlorinated butenol and a formate group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
73900-49-9 |
|---|---|
Formule moléculaire |
C5H9ClO3 |
Poids moléculaire |
152.57 g/mol |
Nom IUPAC |
1-chlorobut-3-en-2-ol;formic acid |
InChI |
InChI=1S/C4H7ClO.CH2O2/c1-2-4(6)3-5;2-1-3/h2,4,6H,1,3H2;1H,(H,2,3) |
Clé InChI |
SHLTVYJXNBZSCI-UHFFFAOYSA-N |
SMILES canonique |
C=CC(CCl)O.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14463814.png)
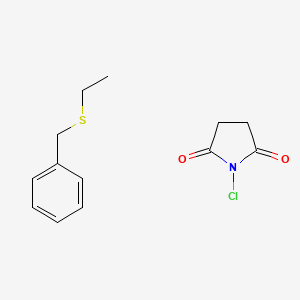
![1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt](/img/structure/B14463822.png)


![N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron](/img/structure/B14463843.png)
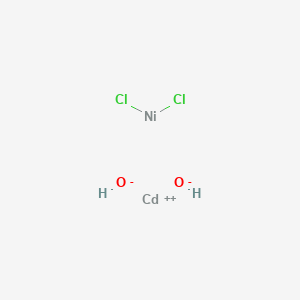

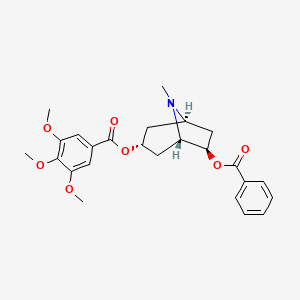
![3-[(2-Methoxyphenyl)methylidene]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14463874.png)
